Etiocholanolone

Beschreibung

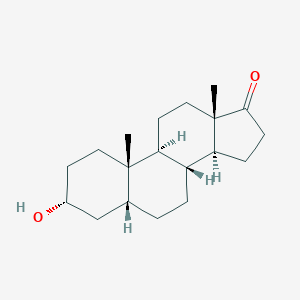

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXBDMJGAMFCBF-BNSUEQOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018919 | |

| Record name | Etiocholanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etiocholanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53-42-9 | |

| Record name | Etiocholanolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etiocholanolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aetiocholanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02854 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | etiocholanolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etiocholanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETIOCHOLANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97CGB1M48I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etiocholanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152 - 154 °C | |

| Record name | Etiocholanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Metabolic Pathway of Etiocholanolone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etiocholanolone (3α-hydroxy-5β-androstan-17-one) is a significant, though biologically inactive, steroid metabolite. As a catabolite of androgens such as testosterone (B1683101) and androstenedione (B190577), its metabolic pathway and quantification provide a crucial window into adrenal and gonadal steroidogenesis, enzyme activity, and overall androgen metabolism.[1][2] This technical guide offers a comprehensive overview of the this compound metabolic pathway, including its enzymatic steps, quantitative data on its formation and excretion, and detailed experimental protocols for its analysis.

The Metabolic Pathway of this compound

The formation of this compound from its primary precursors, androstenedione and testosterone, is a multi-step enzymatic process primarily occurring in the liver.[3] The pathway involves reduction reactions catalyzed by specific enzymes, followed by conjugation to facilitate excretion.

Formation from Androstenedione

The primary pathway for this compound synthesis begins with androstenedione. This process involves a two-step reduction:

-

5β-Reduction of Androstenedione: The initial and rate-limiting step is the reduction of the double bond at the C5 position of androstenedione in the β-configuration. This reaction is catalyzed by the enzyme 5β-reductase , also known as aldo-keto reductase family 1 member D1 (AKR1D1) .[4][5] This conversion yields etiocholanedione (B1219114) (5β-androstane-3,17-dione).

-

3α-Reduction of Etiocholanedione: The resulting etiocholanedione is then acted upon by aldo-keto reductase family 1 member C4 (AKR1C4) , also known as 3α-hydroxysteroid dehydrogenase type 1.[1][2][6] This enzyme reduces the ketone group at the C3 position to a hydroxyl group in the α-configuration, forming This compound .

Formation from Testosterone

This compound is also a downstream metabolite of testosterone. The metabolism of testosterone can proceed via androstenedione or through the formation of 5β-dihydrotestosterone (5β-DHT).[2]

Glucuronidation and Excretion

To increase its water solubility for renal excretion, this compound undergoes phase II metabolism, specifically glucuronidation, in the liver. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) , which conjugate a glucuronic acid moiety to the 3α-hydroxyl group of this compound, forming This compound glucuronide .[7][8] Several UGT isoforms, particularly from the UGT2B family (e.g., UGT2B7 and UGT2B17), are involved in this process.[7][8] The resulting water-soluble conjugate is then efficiently eliminated in the urine.

Metabolic Pathway Diagram

Quantitative Data

Urinary Excretion of this compound

The quantification of this compound in urine is a valuable tool for assessing androgen metabolism. The following table summarizes reference ranges for urinary this compound excretion in healthy adults. It is important to note that these values can vary based on age, sex, and the analytical method used.[9][10]

| Population | Analyte | Excretion Rate (µ g/24h ) | Analytical Method |

| Adult Males | This compound | 900 - 4100 | GC-MS |

| Adult Females | This compound | 600 - 2500 | GC-MS |

Data compiled from population-based studies.[9][10]

Enzyme Kinetics

The efficiency of the enzymes involved in this compound metabolism can be described by their kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax) or turnover number (kcat).

Table 1: Kinetic Parameters of Human AKR1D1 (5β-Reductase) [4][5][11][12]

| Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) |

| Androstenedione | 0.3 - 1.2 | 11.7 | 9.8 - 39 |

| Progesterone (B1679170) | 0.5 - 2.5 | 8.9 | 3.6 - 17.8 |

| Testosterone | 1.5 - 5.0 | 7.5 | 1.5 - 5.0 |

Table 2: Kinetic Parameters of Human AKR1C4 (3α-HSD) [1][2][6][13]

| Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) |

| 5β-Dihydrotestosterone | 1.8 | 14.3 | 7.9 |

| 5β-Androstane-3,17-dione | 1.0 - 1.9 | - | - |

Table 3: Glucuronidation of this compound by Human UGTs [7][8]

| UGT Isoform | Relative Activity | Km (µM) |

| UGT2B7 | High | Not Reported |

| UGT2B17 | High | Not Reported |

| UGT2A1 | Moderate | Not Reported |

Experimental Protocols

The analysis of this compound and its metabolites is predominantly performed using chromatographic techniques coupled with mass spectrometry.

Urinary Steroid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides comprehensive profiling of a wide range of steroid metabolites.

a. Sample Preparation (Hydrolysis and Extraction)

-

Internal Standard Addition: To 1-2 mL of urine, add a mixture of deuterated internal standards, including d4-Etiocholanolone.

-

Hydrolysis: Adjust the pH to 5.2 with acetate (B1210297) buffer. Add β-glucuronidase/arylsulfatase from Helix pomatia and incubate at 55°C for 2-3 hours to cleave the glucuronide and sulfate (B86663) conjugates.

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) and water. Apply the hydrolyzed urine sample to the cartridge. Wash the cartridge with water to remove interfering substances. Elute the steroids with methanol or ethyl acetate.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40-50°C.

b. Derivatization

-

Oximation: To protect the keto groups, add 100 µL of 2% methoxyamine hydrochloride in pyridine (B92270) and incubate at 60°C for 60 minutes.

-

Silylation: Add 100 µL of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

c. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 180°C, ramp to 240°C at 5°C/min, then ramp to 300°C at 10°C/min and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes. Monitor characteristic ions for this compound-TMS ether (e.g., m/z 362, 272, 257).

This compound Glucuronide Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct quantification of the conjugated metabolite without the need for hydrolysis.[13]

a. Sample Preparation

-

Protein Precipitation: To 100 µL of serum or urine, add 300 µL of acetonitrile (B52724) containing deuterated this compound glucuronide as an internal standard.

-

Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes.

-

Dilution: Transfer the supernatant and dilute with an equal volume of water.

b. LC-MS/MS Analysis

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A linear gradient from 10% to 95% B over 5 minutes.

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

-

Ionization: Electrospray Ionization (ESI) in negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the transition for this compound glucuronide (e.g., m/z 465.3 -> 289.2).

Conclusion

The metabolic pathway of this compound is a well-defined process central to the catabolism of androgens. Its quantification in biological fluids, primarily urine, serves as a valuable biomarker for assessing steroid hormone metabolism. The methodologies outlined in this guide, particularly GC-MS and LC-MS/MS, provide the necessary specificity and sensitivity for accurate and reliable measurement in research and clinical settings. Further research into the specific kinetics of the UGT enzymes involved in this compound glucuronidation will enhance our understanding of this important metabolic pathway.

References

- 1. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Aldo-Keto Reductases (AKRs): Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1-AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucuronidation of the steroid enantiomers ent-17β-estradiol, ent-androsterone and ent-etiocholanolone by the human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucuronidation of the steroid enantiomers ent-17β-estradiol, ent-androsterone and ent-etiocholanolone by the human UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Rate-determining Steps of Aldo-keto Reductases (AKRs), a Study on Human Steroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human and Murine Steroid 5β-Reductases (AKR1D1 and AKR1D4): Insights into the Role of the Catalytic Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Etiocholanolone Synthesis from Testosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the metabolic pathway and enzymatic synthesis of etiocholanolone from testosterone (B1683101). It provides a comprehensive overview of the core biochemical reactions, detailed experimental protocols derived from published literature, and quantitative data on enzyme kinetics. This document is intended to serve as a valuable resource for researchers in steroid biochemistry, drug metabolism, and endocrinology.

Metabolic Pathway of this compound Synthesis

The conversion of testosterone to this compound is a multi-step enzymatic process primarily occurring in the liver. This pathway involves the sequential action of several key enzymes, leading to the formation of this biologically significant steroid metabolite. The initial and pivotal step is the conversion of testosterone to androstenedione (B190577). Subsequently, androstenedione is metabolized to 5β-androstanedione (also known as etiocholanedione), which is then reduced to this compound.

The metabolic cascade is as follows:

-

Testosterone to Androstenedione: This reversible oxidation-reduction reaction is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD) .[1]

-

Androstenedione to 5β-Androstanedione: The reduction of the double bond at the 5th position of the steroid A-ring is carried out by 5β-reductase (also known as Δ⁴-3-oxosteroid 5β-reductase or AKR1D1).[2][3] This step is crucial as it determines the stereochemistry of the resulting metabolite.

-

5β-Androstanedione to this compound: The final step involves the reduction of the 3-keto group of 5β-androstanedione to a 3α-hydroxyl group, a reaction catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD) , which is a member of the aldo-keto reductase (AKR) superfamily, specifically isoforms like AKR1C2 and AKR1C4.[4]

This compound is one of the two major 17-ketosteroid metabolites of androgens, the other being androsterone (B159326), which is formed via the 5α-reductase pathway.[5] The ratio of androsterone to this compound can be indicative of the relative activities of the 5α- and 5β-reductase pathways.[6][7]

Signaling Pathway Diagram

Quantitative Data on Enzyme Kinetics

The efficiency and rate of each enzymatic step in the synthesis of this compound are characterized by their kinetic parameters. The following tables summarize the available quantitative data for the key enzymes involved in this pathway.

Table 1: Kinetic Parameters of 17β-Hydroxysteroid Dehydrogenase

| Substrate | Enzyme Source | Km (μM) | Vmax or kcat | Cofactor | Reference |

| Testosterone | Porcine Testes | - | - | NADP⁺ | [8] |

| Androstenedione | Human 17β-HSD Type 3 | - | - | NADPH | [9][10] |

| Androstenedione | Zebrafish 17β-HSD Type 3 | - | - | NADPH | [9][10] |

Note: Specific kinetic values were not provided in the abstracts; however, the references indicate detailed kinetic analyses were performed.

Table 2: Kinetic Parameters of 5β-Reductase (AKR1D1)

| Substrate | Enzyme Source | Km (μM) | kcat (min⁻¹) | Cofactor | Reference |

| Testosterone | Chicken Liver | 4.60 | - | NADPH | [11] |

| Androstenedione | Human AKR1D1 | 0.3 - 15.1 (Varies with substrate) | 2.0 - 11.7 (Varies with substrate) | NADPH | [12] |

| Progesterone (B1679170) | Digitalis purpurea | 34 | - | NADPH | [13] |

| Androstenedione | Human Prostate | 120 (epithelium), 668 (stroma) | 73 (epithelium), 415 (stroma) pmol/mg protein/h | - | [14] |

Table 3: Kinetic Parameters of 3α-Hydroxysteroid Dehydrogenases (AKR1C Family)

| Substrate | Enzyme Isoform | Km (μM) | kcat (min⁻¹) | kcat/Km (min⁻¹mM⁻¹) | Cofactor | Reference |

| 5β-Dihydrotestosterone (5β-DHT) | Human AKR1C1 | - | - | - | NADPH | [4] |

| 5β-Dihydrotestosterone (5β-DHT) | Human AKR1C2 | Low catalytic efficiency | - | - | NADPH | [4] |

| 5β-Dihydrotestosterone (5β-DHT) | Human AKR1C3 | Low catalytic efficiency | - | - | NADPH | [4] |

| 5β-Dihydrotestosterone (5β-DHT) | Human AKR1C4 | - | - | - | NADPH | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the synthesis and analysis of this compound.

Enzyme Purification

Purification of 5β-Reductase (AKR1D1) from Chicken Liver [11]

-

Homogenization: Homogenize chicken liver in a suitable buffer and centrifuge to obtain the cytosol fraction (supernatant at 105,000 x g).

-

Ammonium (B1175870) Sulfate (B86663) Precipitation: Subject the cytosol to ammonium sulfate precipitation to concentrate the enzyme.

-

Chromatography:

-

Apply the resuspended pellet to a Butyl Toyopearl column to separate 17β-hydroxysteroid dehydrogenase.

-

Further purify the 5β-reductase fraction on a DEAE-Sepharose column to remove 3α- and 3β-hydroxysteroid dehydrogenases.

-

Perform gel filtration chromatography using a Sephadex G-75 column.

-

The final purification step involves hydroxylapatite column chromatography.

-

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Purification of Recombinant His-tagged AKR1D1 [2][15]

-

Expression: Express the 10x-His-tagged AKR1D1 in E. coli.

-

Lysis: Lyse the bacterial cells by sonication.

-

Affinity Chromatography: Purify the His-tagged protein from the cell lysate using a Ni-Sepharose column. This single-step affinity chromatography method is reported to be high-yielding.

Enzyme Activity Assays

5β-Reductase Activity Assay [11]

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, [4-¹⁴C]testosterone as the substrate, and NADPH as the cofactor in a buffer with an optimal pH range of 5.0 to 6.5.

-

Incubation: Incubate the reaction mixture at a specified temperature for a defined period.

-

Extraction: Stop the reaction and extract the steroids.

-

Quantification: Separate and quantify the 5β-reduced metabolites using appropriate chromatographic techniques (e.g., TLC, HPLC) and scintillation counting.

3α-Hydroxysteroid Dehydrogenase Activity Colorimetric Assay [16]

-

Principle: This assay measures the conversion of NAD⁺ to NADH, which results in a color change that can be quantified spectrophotometrically at 450 nm.

-

Reagents: Use a commercially available kit or prepare an assay buffer, reaction buffer, substrate (e.g., a bile acid or a 3-keto steroid), NAD⁺, and a dye reagent.

-

Procedure:

-

Prepare a standard curve using a known concentration of NADH.

-

In a 96-well microplate, add the assay buffer, sample containing the enzyme, substrate, and NAD⁺.

-

Incubate for a specific time (e.g., 5 minutes).

-

Add the dye reagent to develop the color.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Calculation: Determine the enzyme activity based on the standard curve, protein concentration of the sample, and reaction time. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of NADH per minute.

Quantitative Analysis of Steroids

Gas Chromatography/Mass Spectrometry (GC/MS) [17][18]

-

Sample Preparation:

-

For urine samples, perform enzymatic deconjugation using β-glucuronidase.

-

Extract the steroids using solid-phase extraction (SPE).

-

Derivatize the extracted steroids (e.g., with acetic anhydride (B1165640) and pyridine (B92270) to form acetate (B1210297) derivatives).

-

-

GC/MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Separate the steroids based on their retention times.

-

Identify and quantify the steroids based on their mass spectra.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [19][20][21][22]

-

Sample Preparation:

-

For serum samples, precipitate proteins (e.g., with acetonitrile).

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into a liquid chromatograph coupled to a tandem mass spectrometer.

-

Separate the steroids using a suitable column and mobile phase.

-

Detect and quantify the steroids using multiple reaction monitoring (MRM) for high specificity and sensitivity.

-

Experimental Workflow Diagram

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound from testosterone. The metabolic pathway is well-defined, involving the sequential action of 17β-HSD, 5β-reductase, and 3α-HSD. The provided kinetic data, while sourced from various studies, offers valuable insights into the efficiency of these enzymatic conversions. The experimental protocols outlined serve as a starting point for researchers aiming to study this pathway in vitro. For professionals in drug development, understanding these metabolic transformations is crucial for predicting the metabolic fate and potential physiological effects of androgenic compounds. Further research focusing on the in vitro reconstitution of the complete pathway with human enzymes under standardized conditions would be highly valuable for a more precise understanding of this compound synthesis.

References

- 1. Testosterone 17beta-dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Steroid 5β-reductase (AKR1D1): Purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5β-Reductase - Wikipedia [en.wikipedia.org]

- 4. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Classic and backdoor pathways of androgen biosynthesis in human sexual development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of 5 alpha-reductase activity in hirsute women: comparison of serum androstanediol glucuronide with urinary androsterone and athis compound excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic mechanism of porcine testicular 17 beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Androgen metabolism via 17beta-hydroxysteroid dehydrogenase type 3 in mammalian and non-mammalian vertebrates: comparison of the human and the zebrafish enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jme.bioscientifica.com [jme.bioscientifica.com]

- 11. Purification of 5 beta-reductase from hepatic cytosol fraction of chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification, characterization and partial peptide microsequencing of progesterone 5 beta-reductase from shoot cultures of Digitalis purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic analysis of androstenedione 5 alpha-reductase in epithelium and stroma of human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Steroid 5β-reductase (AKR1D1): Purification and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cohesionbio.com [cohesionbio.com]

- 17. A rapid screening assay for measuring urinary androsterone and this compound delta(13)C ( per thousand) values by gas chromatography/combustion/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. uu.diva-portal.org [uu.diva-portal.org]

- 19. A rapid and sensitive UPLC-MS/MS method for the simultaneous quantification of serum androsterone glucuronide, this compound glucuronide, and androstan-3α, 17β diol 17-glucuronide in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tools.thermofisher.com [tools.thermofisher.com]

- 21. Quantitative determination of human serum testosterone via isotope dilution ultra-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

The Physiological Role of Etiocholanolone in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etiocholanolone, an endogenous steroid metabolite of testosterone (B1683101) and androstenedione, has long been considered a biologically inert byproduct of androgen catabolism. However, a growing body of evidence reveals its significant and diverse physiological roles in humans. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted physiological functions of etiochololone, with a particular focus on its pyrogenic, neuroactive, and hematopoietic effects. Detailed experimental protocols for its quantification and the assessment of its biological activity are presented, alongside clearly structured tables of its concentration in biological fluids and diagrams of its key signaling pathways to serve as a valuable resource for researchers and professionals in the field.

Introduction

This compound, chemically known as 3α-hydroxy-5β-androstan-17-one, is a 17-ketosteroid that lacks androgenic activity. It is one of the two major metabolites of androstenedione, the other being androsterone, and is formed through the action of 5β-reductase.[1][2] While historically viewed as an inactive excretory product, this compound is now recognized for its potent biological activities, including the induction of fever, modulation of the immune system, effects on hematopoietic stem cells, and activity as a neurosteroid.[3][4][5] This guide delves into the core physiological roles of this compound, providing the necessary technical details for its study and potential therapeutic applications.

Biosynthesis and Metabolism

This compound originates from the metabolic breakdown of androgens, primarily testosterone and androstenedione, which are synthesized from cholesterol in the adrenal glands and gonads.[6][7] The key enzymatic step differentiating its synthesis from that of its 5α-isomer, androsterone, is the reduction of the A ring by 5β-reductase.[1] this compound is subsequently conjugated in the liver, mainly with glucuronic acid, to increase its water solubility for excretion in the urine.[6]

Figure 1: Biosynthesis and metabolism of this compound.

Quantitative Data: this compound Concentrations

The quantification of this compound in biological fluids, primarily urine, is crucial for assessing adrenal and androgen function.[1] Levels can be indicative of the activity of the 5β-reductase pathway and can be altered in various pathological conditions.

| Biological Fluid | Population | Normal/Optimal Range | Pathological Conditions (Elevated) | Pathological Conditions (Decreased) | Reference(s) |

| 24-hour Urine | Adult Male | 1.2 - 6.1 µmol/24 hr | Polycystic Ovary Syndrome (PCOS), Androgen-producing tumors, Congenital Adrenal Hyperplasia (CAH), Severe illness/shock | High 5α-reductase activity, Low androgen production | [3][8] |

| Adult Female (Pre-menopausal) | 620 - 2440 ng/mg Creatinine/Day | PCOS, DHEA/pregnenolone oversupplementation, Androgen-producing tumors, CAH | High 5α-reductase activity, Low androgen production | [8][9] | |

| Adult Male (DUTCH Test) | 400 - 1500 ng/mg | - | Low androgen production | [6] | |

| Adult Female (Post-menopausal) | - | - | Low androgen production | ||

| Ratio | |||||

| Androsterone/Etiocholanolone | Adult Male | 0.5 - 1.4 | Increased 5α-reductase activity (e.g., PCOS, BPH) | Increased 5β-reductase activity | [10] |

| Adult Female (Pre-menopausal) | 0.8 - 2.6 | Increased 5α-reductase activity (e.g., PCOS) | Increased 5β-reductase activity | [2][11] |

Physiological Roles and Signaling Pathways

Pyrogenic Activity and "Steroid Fever"

This compound is a potent pyrogen in humans, a phenomenon termed "steroid fever."[12] This effect is mediated by the release of endogenous pyrogens, such as interleukin-1 (IL-1), from leukocytes.[4] The release of these pyrogens is a relatively slow process, requiring 4-8 hours of contact between this compound and the white blood cells.[13] More recent studies have elucidated that this compound acts as a specific activator of the pyrin inflammasome, a key component of the innate immune system.[14][15] This activation occurs in a B30.2 domain-dependent manner and does not involve the inhibition of RhoA GTPases, representing a non-canonical activation pathway.[14][16] This mechanism provides a molecular basis for the inflammatory and febrile responses observed with elevated this compound levels.

Figure 2: Mechanism of this compound-induced fever.

Neurosteroid Activity: GABAA Receptor Modulation

This compound is classified as an inhibitory neurosteroid, exerting its effects through positive allosteric modulation of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[17][18] By binding to a site distinct from the GABA binding site, this compound enhances the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[19][20] This potentiating effect on GABAergic inhibition underlies its anticonvulsant properties.[4]

Figure 3: this compound as a positive allosteric modulator of the GABAA receptor.

Hematopoietic Effects

This compound has been shown to influence hematopoiesis, the process of blood cell formation.[5] Studies have indicated that it can stimulate the cycling of hematopoietic stem cells.[5] Androgenic steroids and their 5β-metabolites, including this compound, can enhance the in vitro growth of erythroid colonies from bone marrow cells.[21] This suggests a potential role for this compound in modulating the production of red blood cells and other blood components, a function that warrants further investigation for potential therapeutic applications in certain hematological conditions.[22]

Experimental Protocols

Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the analysis of this compound in urine.[1][11]

5.1.1. Sample Preparation

-

Internal Standard Addition: To 1-2 mL of urine, add an appropriate internal standard (e.g., deuterated this compound).

-

Enzymatic Hydrolysis: Add β-glucuronidase/arylsulfatase solution to deconjugate the steroids. Incubate at 55-60°C for 1-3 hours.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the steroids with methanol or another suitable organic solvent.

-

-

Derivatization:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Add methoxyamine hydrochloride in pyridine (B92270) to protect the keto groups and incubate.

-

Add a silylating agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA) to derivatize the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. Incubate at 60-70°C.

-

5.1.2. GC-MS Analysis

-

Gas Chromatograph:

-

Column: Use a capillary column suitable for steroid analysis (e.g., 5% phenyl methylpolysiloxane).

-

Injector: Splitless injection at a high temperature (e.g., 280°C).

-

Oven Program: A temperature gradient is used to separate the steroids, typically starting at a lower temperature and ramping up to around 300°C.

-

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Can be run in full scan mode for profiling or selected ion monitoring (SIM) for targeted quantification of specific ions for this compound and the internal standard.

-

5.1.3. Data Analysis

-

Identify the this compound peak based on its retention time and mass spectrum.

-

Quantify the concentration by comparing the peak area of the analyte to that of the internal standard, using a calibration curve.

Figure 4: Experimental workflow for urinary this compound analysis by GC-MS.

In Vitro Induction of Pyrogen Release from Leukocytes

This protocol is based on the methods used to demonstrate the pyrogenic activity of this compound.[4][5]

5.2.1. Leukocyte Isolation

-

Collect fresh human blood in an anticoagulant (e.g., heparin).

-

Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Wash the isolated PBMCs with a suitable buffer (e.g., phosphate-buffered saline - PBS).

-

Resuspend the cells in a culture medium (e.g., RPMI 1640) supplemented with autologous serum or a serum-free medium enhancer.

5.2.2. Cell Culture and Stimulation

-

Plate the isolated leukocytes at a specific density in a multi-well plate.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and dilute it in the culture medium to the desired final concentrations. A vehicle control (medium with the solvent) should be included.

-

Add the this compound solution or vehicle control to the cells.

-

Incubate the cells for an extended period (e.g., 4-18 hours) at 37°C in a humidified incubator with 5% CO2.

5.2.3. Measurement of Pyrogen Release

-

After incubation, centrifuge the cell plates to pellet the cells.

-

Collect the cell-free supernatant.

-

Measure the concentration of the released pyrogen (e.g., IL-1β or IL-6) in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA).

-

Compare the cytokine levels in the this compound-treated samples to the vehicle control to determine the extent of pyrogen release.

Conclusion

This compound is a physiologically active steroid with significant roles in fever induction, neuro-inhibition, and hematopoiesis. Its measurement in urine provides valuable insights into androgen metabolism and can be indicative of various pathological states. The detailed understanding of its mechanisms of action, particularly its interaction with the pyrin inflammasome and GABAA receptors, opens avenues for further research into its role in inflammatory and neurological conditions. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in human health and disease.

References

- 1. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Androsterone (5a) / this compound (5b) (Pre-menopausal) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. benchchem.com [benchchem.com]

- 4. Studies on steroid fever: I. Production of leukocyte pyrogen in vitro by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on steroid fever: I. Production of leukocyte pyrogen in vitro by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (male) - Androgens and Metabolites (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the effect of cell freshness on pyrogen detection using a serum-free monocyte-activation test | PLOS One [journals.plos.org]

- 9. 11-Hydroxy-etiocholanolone (24hr urine) - Complete Hormones (24hr) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. Androsterone (5a) / this compound (5b) (male) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound (24hr urine) - Complete Hormones (24hr) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 15. Steroid hormone metabolism - Figure 2 [gfmer.ch]

- 16. Androgen Metabolism | GLOWM [glowm.com]

- 17. Steroid hormone catabolites activate the pyrin inflammasome through a non-canonical mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. State-dependent energetics of GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. Urinary Steroid Profiling | Springer Nature Experiments [experiments.springernature.com]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Etiocholanolone: A Technical Guide to its Role in Steroid Hormone Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etiocholanolone, an endogenous 17-ketosteroid, is a key metabolite of testosterone (B1683101) and other androgens.[1][2][3] Previously considered an inert byproduct of steroid catabolism, this compound is now recognized for its distinct biological activities, including pyrogenicity, immune modulation, and neurosteroid effects.[1][4][5] This technical guide provides a comprehensive overview of this compound's position within the intricate network of steroid hormone metabolism. It details its biochemical properties, metabolic pathways, physiological and pathological significance, and the analytical methodologies used for its quantification. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating steroid metabolism and its implications for human health and disease.

Introduction to this compound

This compound, chemically known as 3α-hydroxy-5β-androstan-17-one, is an isomer of androsterone (B159326).[6] It is primarily produced in the liver from the breakdown of androgens such as androstenedione (B190577) and testosterone.[7] Unlike its 5α-reduced counterpart, androsterone, this compound is androgenically inactive.[8] Its clinical and research significance stems from its roles as a biomarker for androgen metabolism and its intrinsic biological activities.[3][9]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | (3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | [2] |

| Molecular Formula | C₁₉H₃₀O₂ | [2] |

| Molecular Weight | 290.44 g/mol | [10] |

| CAS Number | 53-42-9 | [2] |

| Melting Point | 148-150 °C | [10] |

| Physical Description | Solid | [2] |

Role in Steroid Hormone Metabolism

This compound is a terminal metabolite in the classical pathway of androgen metabolism. Its formation is dependent on the activity of 5β-reductase, an enzyme that acts on androstenedione. The balance between the 5α and 5β-reductase pathways, leading to the production of androsterone and this compound respectively, is a critical determinant of the overall androgenic state.[9]

Metabolic Pathway of this compound

The metabolic pathway leading to the formation of this compound is a multi-step process involving several key enzymes. The following diagram illustrates the central role of this compound in androgen and estrogen metabolism.

Figure 1: Simplified steroidogenesis pathway highlighting the formation of this compound.

Physiological and Pathological Significance

This compound Fever

One of the most well-documented biological effects of this compound is its ability to induce fever, a phenomenon known as "this compound fever".[11] This pyrogenic effect is mediated by the release of endogenous pyrogens from leukocytes.[4] Studies have shown that this compound activates the pyrin inflammasome.[1] Unlike fevers caused by bacterial endotoxins, this compound-induced fever has a delayed onset of several hours after administration.[12] This response appears to be specific to humans, as rabbit leukocytes are not activated by this compound.[4] The mechanism involves the activation of leukocytes to produce and release pyrogenic cytokines.[12]

Figure 2: Signaling pathway of this compound-induced fever.

Immunomodulatory Effects

Beyond its pyrogenic properties, this compound exhibits immunostimulatory effects, including the induction of leukocytosis.[1] It has been used to assess bone marrow performance and to stimulate the immune system in the context of neoplastic diseases.[1][3]

Neurosteroid Activity

This compound is also recognized as an inhibitory androstane (B1237026) neurosteroid.[1] It acts as a positive allosteric modulator of the GABA-A receptor, which contributes to its anticonvulsant effects.[1][5] Interestingly, the unnatural enantiomer of this compound demonstrates greater potency in this regard than the naturally occurring form.[1]

Clinical Significance

Elevated or decreased levels of this compound can be indicative of various pathological conditions. Urinary steroid profiling, which includes the measurement of this compound, is a key diagnostic tool for inherited and acquired endocrine disorders.[13]

Table 2: Clinical Conditions Associated with Altered this compound Levels

| Condition | Typical this compound Levels | Pathophysiology | Reference |

| Congenital Adrenal Hyperplasia (CAH) | Elevated | Deficiencies in steroidogenic enzymes (e.g., 21-hydroxylase) lead to the shunting of precursors towards androgen synthesis. | [14] |

| Polycystic Ovary Syndrome (PCOS) | Often Elevated | Increased androgen production from both ovarian and adrenal sources contributes to higher metabolite levels. The androsterone/etiocholanolone ratio can be altered, reflecting changes in 5α-reductase activity. | [9][14] |

| Adrenal Tumors | Elevated | Tumors of the adrenal cortex can lead to the overproduction of adrenal androgens and their metabolites. | [14] |

| Androgen Insufficiency | Low | Reduced production of precursor androgens results in lower levels of their metabolites. | [3] |

Analytical Methodologies for this compound Measurement

Accurate quantification of this compound in biological matrices such as urine and serum is crucial for clinical diagnostics and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for steroid profiling.[13][15][16]

Experimental Protocol: Urinary Steroid Profiling by GC-MS

The following provides a generalized protocol for the analysis of urinary steroid metabolites, including this compound, by GC-MS. This method is based on established procedures for comprehensive steroid profiling.[13][17]

4.1.1. Sample Preparation

-

Internal Standard Addition: An appropriate internal standard is added to a 2 mL urine sample.

-

Enzymatic Hydrolysis: The urine sample is subjected to enzymatic hydrolysis using β-glucuronidase to deconjugate the steroid metabolites.[18]

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge to extract the steroids and remove interfering substances.

-

Derivatization: The extracted steroids are derivatized to increase their volatility for GC analysis. A common method involves a two-step process of methoximation followed by silylation.[19]

4.1.2. GC-MS Analysis

-

Gas Chromatograph (GC): An Agilent GC system (or equivalent) equipped with a capillary column suitable for steroid separation (e.g., a non-polar phenyl methyl siloxane column) is used.

-

Mass Spectrometer (MS): A mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode is used for detection and quantification.

4.1.3. Data Analysis

The identification of this compound is confirmed by comparing its retention time and mass spectrum to those of a certified reference standard.[17] Quantification is performed by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard.

Figure 3: Experimental workflow for GC-MS analysis of urinary this compound.

Experimental Protocol: Serum Steroid Analysis by LC-MS/MS

LC-MS/MS offers a sensitive and rapid method for the direct quantification of steroid glucuronides, including this compound glucuronide, in serum.[15]

4.2.1. Sample Preparation

-

Protein Precipitation: Proteins are precipitated from a small volume of serum (e.g., 200 µL) using an organic solvent.

-

Solid-Phase Extraction (SPE): The supernatant is subjected to SPE for sample cleanup and concentration of the analytes.[15]

4.2.2. LC-MS/MS Analysis

-

Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is used for the separation of the steroid conjugates.

-

Tandem Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is employed for highly selective and sensitive detection.

4.2.3. Data Analysis

Quantification is achieved by comparing the peak area ratios of the analyte to an internal standard against a calibration curve.

Quantitative Data

The following table summarizes typical reference ranges for urinary this compound. It is important to note that these ranges can vary depending on the laboratory, methodology, and patient demographics.

Table 3: Reference Ranges for Urinary this compound

| Population | Age Group | Reference Range | Unit | Reference |

| General | Adult | 1.2 - 6.1 | µmol/24 hr | [3] |

| Females | 20-39 | 200 - 1000 | ng/mg | [20][21] |

| Females | 40-60 | 200 - 500 | ng/mg | [21] |

| Females | >60 | 300 - 800 | ng/mg | [21] |

| Males | 20-39 | 650 - 1650 | ng/mg | [21] |

| Males | 40-60 | 360 - 1000 | ng/mg | [21] |

| Males | >60 | 450 - 1000 | ng/mg | [21] |

Conclusion

This compound, a major metabolite of androgen metabolism, has emerged as a biologically active steroid with significant implications for human physiology and pathology. Its roles in fever induction, immune modulation, and neurosteroid activity underscore the importance of looking beyond the hormonal actions of parent steroids to their downstream metabolites. The continued application of advanced analytical techniques such as GC-MS and LC-MS/MS will further elucidate the complex role of this compound in health and disease, paving the way for its use as a diagnostic biomarker and a potential target for therapeutic intervention.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C19H30O2 | CID 5880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (24hr urine) - Complete Hormones (24hr) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. Studies on steroid fever: I. Production of leukocyte pyrogen in vitro by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Showing Compound this compound (FDB022072) - FooDB [foodb.ca]

- 7. This compound | Rupa Health [rupahealth.com]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0000490) [hmdb.ca]

- 9. Androsterone (5a) / this compound (5b) (Pre-menopausal) - Hormone & Urinary Metabolites Assessment Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. This compound | CAS#:53-42-9 | Chemsrc [chemsrc.com]

- 11. acpjournals.org [acpjournals.org]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

- 14. 11-Hydroxy-Etiocholanolone | Rupa Health [rupahealth.com]

- 15. A rapid and sensitive UPLC-MS/MS method for the simultaneous quantification of serum androsterone glucuronide, this compound glucuronide, and androstan-3α, 17β diol 17-glucuronide in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fda.gov [fda.gov]

- 18. A rapid screening assay for measuring urinary androsterone and this compound delta(13)C ( per thousand) values by gas chromatography/combustion/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound - Androgens and Metabolites (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]

- 21. dutchtest.com [dutchtest.com]

Etiocholanolone: A Technical Guide to its Discovery, History, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etiocholanolone, an endogenous steroid metabolite of testosterone, was once considered an inert byproduct of androgen catabolism. However, pioneering research in the mid-20th century unveiled its potent biological activities, fundamentally altering the understanding of steroid endocrinology. This technical guide provides an in-depth exploration of the discovery and history of this compound research, detailing its pyrogenic (fever-inducing), immunomodulatory, and neuroactive properties. It consolidates quantitative data from key historical studies, outlines experimental protocols, and visualizes the core signaling pathways through which this compound exerts its effects. This document serves as a comprehensive resource for researchers and professionals in pharmacology, immunology, and drug development.

Discovery and Early History

The story of this compound research begins in the 1950s, a period of burgeoning interest in steroid metabolism. Initially, this compound and its isomer, androsterone, were identified as major urinary metabolites of androgens, presumed to be biologically inactive waste products.

A landmark discovery in 1956 by Dr. Attallah Kappas and his colleagues at the Sloan-Kettering Institute for Cancer Research dramatically shifted this paradigm. They reported that the administration of this compound to human subjects consistently induced a febrile response. This was a seminal finding for two primary reasons: it demonstrated that a steroid metabolite possessed significant biological activity, and it represented the first discovery of an endogenous pyrogen in humans.

Subsequent research throughout the late 1950s and 1960s focused on characterizing this "steroid fever." Key findings from this era established that:

-

The pyrogenicity was specific to the 5β-configuration of the steroid molecule; the 5α-isomer, androsterone, was non-pyrogenic.

-

The fever was consistently accompanied by leukocytosis (an increase in white blood cells) and local inflammation at the injection site.

-

The febrile response was not immediate, exhibiting a latent period of several hours after administration.

These early investigations laid the groundwork for decades of research into the intricate roles of steroid metabolites in physiology and disease.

Quantitative Data from Foundational Studies

The following tables summarize key quantitative data from seminal studies on the pyrogenic and hematologic effects of this compound in human subjects.

| Table 1: Pyrogenic Effects of Intramuscular this compound in Humans | ||||

| Study | Dosage (mg/kg) | Number of Subjects | Mean Peak Fever (°F above baseline) | Time to Onset of Fever (hours) |

| Shulman et al. (1964) | 0.1 - 0.3 | 35 | >1.5 | 4-8 |

| Kimball et al. (1967) | 0.1 | 14 (normals) | 2.5 ± 0.2 (SEM) | ~6 |

| Table 2: Hematologic Responses to Intramuscular this compound in Humans | ||

| Study | Dosage (mg/kg) | Mean Peak Neutrophil Increase (cells/mm³ above baseline) |

| Dale et al. (1975) | 0.1 | 3,780 ± 440 (SEM) |

Key Experimental Protocols

The methodologies developed in the mid-20th century were crucial for elucidating the biological effects of this compound.

Induction of this compound Fever in Human Subjects

-

Preparation of this compound: Crystalline this compound was typically dissolved in sterile sesame oil, sometimes with benzyl (B1604629) alcohol as a co-solvent, to create a solution suitable for intramuscular injection. The final concentration was usually in the range of 25-50 mg/mL.

-

Administration: A predetermined dose, often based on the subject's body weight (e.g., 0.1 to 0.3 mg/kg), was administered via deep intramuscular injection, commonly into the gluteal muscle.

-

Measurement of Febrile Response: Rectal or oral temperatures were recorded at regular intervals (e.g., every 1-2 hours) for at least 24 hours following the injection to monitor the onset, peak, and duration of the fever.

-

Hematologic Monitoring: Venous blood samples were drawn before and at various time points after this compound administration to perform complete and differential blood cell counts, specifically to quantify the increase in leukocytes, particularly neutrophils.

In Vitro Production of Leukocyte Pyrogen

This protocol was pivotal in demonstrating that this compound's pyrogenic effect is mediated by leukocytes.

-

Leukocyte Isolation: Whole blood was obtained from healthy human donors. Leukocytes were separated from red blood cells and plasma through sedimentation or centrifugation techniques.

-

Incubation: The isolated leukocytes were washed and resuspended in a buffered saline solution, often supplemented with autologous serum. A solution of this compound was then added to the leukocyte suspension. Control flasks contained leukocytes without this compound, and this compound in media without cells.

-

Pyrogen Detection: After an incubation period of several hours (typically 4-8 hours), the cell-free supernatant was collected. This supernatant was then injected intravenously into rabbits, a standard animal model for detecting pyrogens. The rabbits' rectal temperatures were monitored to detect a febrile response, indicating the presence of a pyrogen in the supernatant.

Signaling Pathways and Mechanisms of Action

Modern research has further illuminated the molecular pathways through which this compound exerts its effects.

The Pyrin Inflammasome and Fever Induction

The fever and inflammation induced by this compound are now understood to be mediated by the activation of the pyrin inflammasome in myeloid cells.[1][2][3]

References

Etiocholanolone as an Endogenous Neurosteroid: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Etiocholanolone (5β-androstan-3α-ol-17-one) is an endogenous steroid, primarily known as a metabolite of testosterone. While historically recognized for its pyrogenic (fever-inducing) properties, emerging research has delineated its role as a neuroactive steroid, or "neurosteroid." This technical guide provides an in-depth examination of this compound's function as a modulator of central nervous system activity. It details its mechanisms of action, presents quantitative data on its bioactivity, outlines key experimental protocols for its study, and visualizes its signaling pathways and structure-activity relationships. The primary neurosteroidal function of this compound is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, which underlies its anticonvulsant properties. Concurrently, it activates the pyrin inflammasome, linking it to neuroinflammatory processes. This guide serves as a comprehensive resource for professionals investigating neurosteroids and their therapeutic potential.

Core Mechanisms of Action

This compound exerts its effects on the central nervous system through two primary, distinct signaling pathways:

-

GABA-A Receptor Modulation: this compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the brain.[1][2] By binding to a site on the receptor distinct from the GABA binding site, it enhances the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization.[3][4] This potentiation of inhibitory neurotransmission is the basis for its observed anticonvulsant effects.[2] Structurally, it is the 5β-epimer of androsterone (B159326); this stereochemistry results in lower potency at the GABA-A receptor compared to its 5α-counterpart.[2][5]

-

Pyrin Inflammasome Activation: this compound is a potent activator of the pyrin inflammasome, a component of the innate immune system.[6][7] This activation is unconventional as it does not rely on the canonical pathway involving RhoA GTPase inhibition.[8] Instead, this compound acts as a "step 2" activator, triggering inflammasome assembly, caspase-1 activation, and the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β), as well as inducing a form of inflammatory cell death called pyroptosis.[1][6] This mechanism explains the well-documented "steroid fever" associated with this compound administration in humans.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the bioactivity of this compound and related compounds.

Table 1: GABA-A Receptor Modulation

| Compound | Receptor Subtype | Assay Conditions | Potency (EC₅₀) | Efficacy/Potentiation | Reference |

| This compound | rat α1β2γ2L | Co-applied with 5 µM GABA (~EC₂₅) | 3.1 ± 2.2 µM | Yₘₐₓ = 232 ± 26% | [9] |

| This compound | rat α1β2γ2L | Co-applied with 0.5 µM GABA ( | Not Determined | ~2-fold potentiation at 10 µM | [3] |

| ent-Etiocholanolone | rat α1β2γ2L | Co-applied with 5 µM GABA (~EC₂₅) | 969 ± 171 nM | Yₘₐₓ = 282 ± 7% | [9] |

| ent-Etiocholanolone | rat α1β2γ2L | Co-applied with 0.5 µM GABA ( | Not Determined | ~30-fold potentiation at 10 µM | [3] |

Note: ent-Etiocholanolone is the unnatural enantiomer, demonstrating reverse enantioselectivity where the unnatural form is more potent.

Table 2: In Vivo Anticonvulsant Activity in Mice

| Compound | Seizure Model | Efficacy (ED₅₀, mg/kg, i.p.) | Therapeutic Index (TD₅₀/ED₅₀) | Reference |

| This compound | 6-Hz Electrical Stimulation (44 mA) | 76.9 (61.3 - 96.4) | 2.8 | [2][5] |

| This compound | Pentylenetetrazol (PTZ) | 139 (101 - 192) | 1.5 | [2][5] |

| ent-Etiocholanolone | 6-Hz Electrical Stimulation (44 mA) | 11.8 (9.0 - 15.5) | 3.1 | [10][11] |

| ent-Etiocholanolone | Pentylenetetrazol (PTZ) | 20.4 (15.5 - 26.8) | 1.8 | [10][11] |

| Androsterone (5α-epimer) | 6-Hz Electrical Stimulation (44 mA) | 29.1 (25.3 - 33.5) | 5.2 | [2][5] |

| Androsterone (5α-epimer) | Pentylenetetrazol (PTZ) | 43.5 (36.0 - 52.6) | 3.5 | [2][5] |

Note: ED₅₀ values are presented with 95% confidence intervals in parentheses. The Therapeutic Index is the ratio of the toxic dose (TD₅₀, producing motor impairment) to the effective dose (ED₅₀).

Visualizations: Pathways and Workflows

Signaling Pathways of this compound

Experimental Workflow for In Vivo Anticonvulsant Screening

Structure-Activity Relationship of Androstane (B1237026) Neurosteroids

Detailed Experimental Protocols

Protocol: GABA-A Receptor Modulation via Two-Electrode Voltage Clamp (TEVC)

This protocol describes the functional characterization of this compound's modulatory effects on recombinant GABA-A receptors expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

-

Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis.

-

Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in Ca²⁺-free OR-2 solution) for 1-2 hours with gentle agitation.

-

Manually select healthy oocytes and inject each with ~50 nL of a cRNA mixture containing the desired GABA-A receptor subunits (e.g., rat α1, β2, γ2L) at a ratio of 1:1:1 (total cRNA concentration ~1 ng/nL).[3]

-

Incubate the injected oocytes at 16-18°C for 2-5 days in ND96 buffer supplemented with antibiotics.[12]

2. Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with standard frog Ringer's solution (in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 10 HEPES; pH 7.2).

-

Impale the oocyte with two glass microelectrodes (resistance 0.5-2.0 MΩ) filled with 3 M KCl. One electrode measures membrane potential, and the other injects current.

-

Clamp the membrane potential at -70 mV using a suitable amplifier (e.g., GeneClamp 500).

-

Establish a baseline by applying a low, non-saturating concentration of GABA (e.g., EC₅-EC₂₅, typically 0.5-5 µM for α1β2γ2L) until a stable current response is achieved.[3][9]

3. Drug Application and Data Acquisition:

-

Prepare stock solutions of this compound in DMSO and dilute to final concentrations in Ringer's solution immediately before use. The final DMSO concentration should be <0.1%.

-

To determine potentiation, pre-apply this compound (e.g., 10 µM) for 15-30 seconds, followed by co-application of this compound with the baseline concentration of GABA.[13]

-

Record the peak current amplitude in the presence of the modulator.

-

To generate a concentration-response curve, repeat this process with a range of this compound concentrations (e.g., 100 nM to 100 µM).[9]

-

Wash the oocyte with Ringer's solution until the GABA-elicited current returns to the baseline level before applying the next concentration.

4. Data Analysis:

-

Measure the peak current elicited by GABA alone (I_GABA) and in the presence of the steroid (I_GABA+Etio).

-

Calculate the potentiation as a percentage: ((I_GABA+Etio / I_GABA) - 1) * 100.

-

Fit the concentration-response data to the Hill equation to determine the EC₅₀ (concentration for half-maximal potentiation) and the maximal potentiation (Yₘₐₓ).[9]

Protocol: Pyrin Inflammasome Activation Assay

This protocol details the method to assess this compound-induced pyrin inflammasome activation in a human monocytic cell line.

1. Cell Culture:

-

Culture human U937 monocytic cells that have been engineered to express wild-type or mutant MEFV (the gene encoding pyrin) under a doxycycline-inducible promoter.[1]

-

Grow cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

-

Induce pyrin expression by adding doxycycline (B596269) (e.g., 1 µg/mL) to the culture medium 16-24 hours prior to the experiment.

2. Cell Treatment:

-

Plate the induced cells in a 96-well plate at a density of 1x10⁵ cells/well.

-

For priming (required for IL-1β release), treat cells with lipopolysaccharide (LPS) (100 ng/mL) for 3-4 hours.

-

Prepare this compound in DMSO and dilute in culture medium. Add to cells at various concentrations (e.g., 1 µM to 100 µM).[8] Include a vehicle control (DMSO) and a positive control for inflammasome activation (e.g., nigericin (B1684572) for NLRP3).

-

Incubate for a defined period (e.g., 3-6 hours).[1]

3. Measurement of Pyroptosis (Cell Death):

-

After incubation, centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect the supernatant.

-

Measure lactate (B86563) dehydrogenase (LDH) release from the supernatant using a commercially available cytotoxicity assay kit, following the manufacturer's instructions. LDH release is an indicator of compromised cell membrane integrity due to pyroptosis.

4. Measurement of IL-1β Release:

-

Use the supernatant collected in the previous step.

-

Quantify the concentration of mature IL-1β using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's protocol.

5. Western Blot for Caspase-1 Cleavage:

-

Lyse the remaining cells in the plate with RIPA buffer containing protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (~20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the p20 subunit of cleaved caspase-1 and a loading control (e.g., β-actin).

-

Use an appropriate HRP-conjugated secondary antibody and detect via chemiluminescence. An increase in the cleaved caspase-1 p20 band indicates inflammasome activation.

Protocol: In Vivo Anticonvulsant Activity Screening

This protocol outlines two standard mouse models for assessing the anticonvulsant properties of this compound.[2][5]

1. Animal and Dosing Preparation:

-

Use adult male NIH Swiss or CF-1 mice (20-25 g).[14]

-

Prepare this compound for intraperitoneal (i.p.) injection by suspending it in a vehicle such as 20% (w/v) β-cyclodextrin in saline.

-

Randomly assign animals to groups that will receive either vehicle or one of at least three doses of this compound.

2. 6-Hz Psychomotor Seizure Test:

-

Administer the test compound or vehicle i.p. 15-30 minutes prior to seizure induction.

-

Apply a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice.[14]

-

Induce a seizure by delivering a constant current stimulation (e.g., 32 or 44 mA, 6 Hz, 0.2 ms (B15284909) rectangular pulse width, 3 s duration) through corneal electrodes using a constant-current device.[14][15]

-

Immediately after stimulation, place the mouse in an observation chamber and observe for 1-2 minutes.

-

A seizure is characterized by a "stunned" posture, forelimb clonus, jaw clonus, and Straub tail. An animal is considered "protected" if it resumes normal exploratory behavior without displaying this seizure phenotype.[16]

-

Calculate the percentage of mice protected at each dose and determine the ED₅₀ using probit analysis.

3. Pentylenetetrazol (PTZ) Chemoconvulsant Test:

-

Administer the test compound or vehicle i.p. 15-30 minutes prior to the convulsant.

-

Administer a subcutaneous (s.c.) injection of PTZ at a dose expected to induce clonic seizures in >95% of control animals (CD₉₅), typically 85 mg/kg.[17]

-

Immediately place the animal in an individual observation chamber and observe for 30 minutes.

-

An animal is considered "protected" if it fails to exhibit a clonic seizure lasting for at least 5 seconds.

-

Calculate the percentage of mice protected at each dose and determine the ED₅₀ using probit analysis.

Conclusion

This compound is a multifunctional endogenous neurosteroid with distinct, well-characterized effects on both neuroinhibitory and neuroinflammatory pathways. Its role as a positive allosteric modulator of the GABA-A receptor, albeit weaker than its 5α-reduced stereoisomers, confirms its classification as a neurosteroid and provides a clear mechanism for its anticonvulsant activity. The discovery of its potent, non-canonical activation of the pyrin inflammasome solidifies its link to sterile inflammation and fever. The significant increase in potency observed in its unnatural enantiomer highlights the complex structure-activity relationships of neurosteroids and presents intriguing possibilities for synthetic therapeutic design. The data and protocols compiled in this guide offer a robust framework for researchers and drug developers to further investigate the physiological roles and pharmacological potential of this compound and related androstane neurosteroids.

References

- 1. Steroid hormone catabolites activate the pyrin inflammasome through a non-canonical mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticonvulsant Activity of Androsterone and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural and enantiomeric this compound interact with distinct sites on the rat alpha1beta2gamma2L GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pentylenetetrazole-Induced Kindling Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticonvulsant activity of androsterone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Steroid hormone catabolites activate the pyrin inflammasome through a non-canonical mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steroid hormone metabolites activate the pyrin inflammasome | Site Ens international [ens-lyon.fr]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Anticonvulsant Potencies of the Enantiomers of the Neurosteroids Androsterone and this compound Exceed those of the Natural Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticonvulsant potencies of the enantiomers of the neurosteroids androsterone and this compound exceed those of the natural forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potentiation of the GABAAR reveals variable energetic contributions by this compound and propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. meliordiscovery.com [meliordiscovery.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pyrogenic Properties of Etiocholanolone and its Metabolites

This technical guide provides a comprehensive overview of the pyrogenic (fever-inducing) properties of the steroid metabolite this compound and its related compounds. It delves into the molecular mechanisms of action, summarizes key quantitative data, outlines experimental protocols for pyrogenicity assessment, and explores the clinical relevance of these endogenous pyrogens.

Introduction: this compound as an Endogenous Pyrogen

This compound (3α-hydroxy-5β-androstan-17-one) is a major, hormonally inactive metabolite of androgens such as testosterone (B1683101) and androstenedione.[1][2] First identified as a pyrogenic substance of endogenous origin in humans in 1956, it has become a key molecule for studying the mechanisms of steroid-induced fever.[3] Unlike exogenous pyrogens such as bacterial endotoxins, this compound-induced fever has a characteristic delayed onset of 4 to 16 hours after administration.[4] The pyrogenic activity is specific to the unconjugated form of the steroid and is dependent on specific structural features, primarily the 5β-configuration of the steroid nucleus.[1][4]

Mechanism of Fever Induction

The pyrogenic action of this compound is not direct but is mediated through the innate immune system. The process involves the activation of leukocytes, leading to the release of endogenous pyrogens (cytokines), which in turn act on the central nervous system to elicit a febrile response.

Leukocyte Activation and Cytokine Release